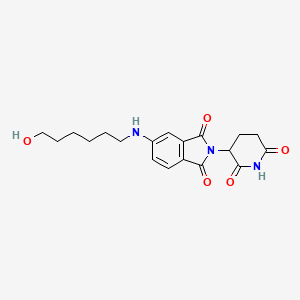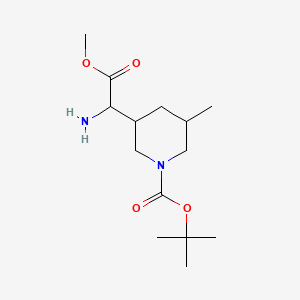
tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)-5-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a methoxy-oxo-ethyl group attached to a piperidine ring. It is often used in various chemical and pharmaceutical research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of tert-butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.
Attachment of the Amino Group: The amino group is added through amination reactions.
Addition of the Methoxy-Oxo-Ethyl Group: This group is introduced through esterification or acylation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
tert-Butyl 3-(1-amino-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate: Lacks the methoxy group.
tert-Butyl 3-(1-amino-2-methoxy-ethyl)-5-methyl-piperidine-1-carboxylate: Lacks the oxo group.
The uniqueness of tert-butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-9-6-10(11(15)12(17)19-5)8-16(7-9)13(18)20-14(2,3)4/h9-11H,6-8,15H2,1-5H3 |
InChI Key |
SRIGYABZRVOVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)C(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)

![tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14774667.png)
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14774669.png)
![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)
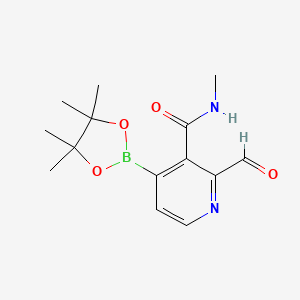

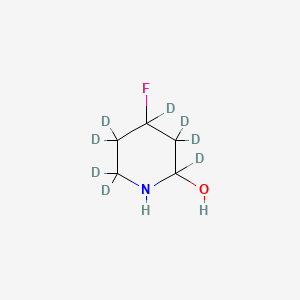
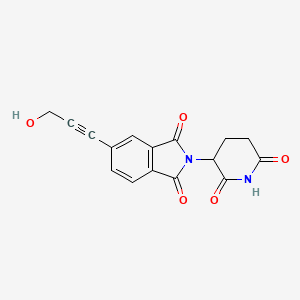
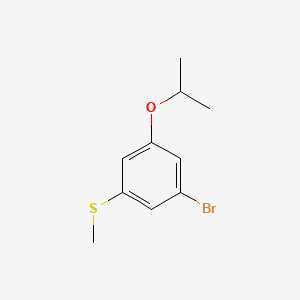

![Tert-butyl 4-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14774726.png)
